molecular formula C15H14O3 B2538625 3-(2-Phenoxyethoxy)benzaldehyde CAS No. 143876-03-3

3-(2-Phenoxyethoxy)benzaldehyde

Cat. No.: B2538625
CAS No.: 143876-03-3
M. Wt: 242.274
InChI Key: LXJJIJFQPTYTHB-UHFFFAOYSA-N
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Description

3-(2-Phenoxyethoxy)benzaldehyde is an aromatic aldehyde featuring a benzaldehyde core substituted at the 3-position with a 2-phenoxyethoxy group. This ether-linked substituent imparts unique physicochemical properties, including enhanced solubility in organic solvents compared to simpler benzaldehyde derivatives. The compound is synthetically accessible via nucleophilic substitution reactions, as demonstrated by methods involving cesium carbonate (Cs₂CO₃)-mediated coupling of halides with phenolic intermediates . Its structure combines the reactivity of the aldehyde group with the steric and electronic effects of the phenoxyethoxy chain, making it a versatile intermediate in organic synthesis and pharmaceutical research.

Properties

IUPAC Name

3-(2-phenoxyethoxy)benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O3/c16-12-13-5-4-8-15(11-13)18-10-9-17-14-6-2-1-3-7-14/h1-8,11-12H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXJJIJFQPTYTHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCCOC2=CC=CC(=C2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

3-(2-Phenoxyethoxy)benzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The phenoxyethoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products

    Oxidation: 3-(2-Phenoxyethoxy)benzoic acid.

    Reduction: 3-(2-Phenoxyethoxy)benzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(2-Phenoxyethoxy)benzaldehyde is utilized in a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-(2-Phenoxyethoxy)benzaldehyde involves its interaction with various molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. This interaction can lead to changes in biochemical pathways and cellular processes .

Comparison with Similar Compounds

The following sections compare 3-(2-Phenoxyethoxy)benzaldehyde with structurally and functionally related benzaldehyde derivatives, focusing on molecular features, synthesis, and biological activities.

Structural Analogues

Table 1: Key Structural Analogues and Their Substituents

Compound Name Substituent(s) Molecular Formula CAS Number Key Features Reference
3-Phenoxybenzaldehyde Phenoxy at C3 C₁₃H₁₀O₂ 39515-51-0 Simpler phenoxy group; lower steric bulk
3-[3-(Trifluoromethyl)phenoxy]benzaldehyde 3-CF₃-phenoxy at C3 C₁₄H₉F₃O₂ 78725-46-9 Electron-withdrawing CF₃ enhances stability
3-(2-[2-(2-Methoxyethoxy)ethoxy]-ethoxy)-benzaldehyde Extended ethoxy chain at C3 C₁₄H₂₀O₅ 868159-50-6 Increased hydrophilicity; higher molecular weight
3-Methoxy-4-(2-phenoxyethoxy)benzaldehyde Methoxy at C3, phenoxyethoxy at C4 C₁₇H₁₈O₄ 343963-51-9 Ortho-substitution alters electronic effects
4-{2-[2-(4-Formylphenoxy)ethoxy]-ethoxy}benzaldehyde Dimeric benzaldehyde with ethoxy link C₁₈H₁₈O₆ Not provided Bifunctional structure for polymer applications

Key Observations:

  • Electronic Effects: The trifluoromethyl group in 3-[3-(Trifluoromethyl)phenoxy]benzaldehyde stabilizes the molecule via electron withdrawal, contrasting with the electron-donating phenoxyethoxy group in the target compound .
  • Ortho vs. Para Substitution: The methoxy group at C3 in 3-Methoxy-4-(2-phenoxyethoxy)benzaldehyde creates steric and electronic differences compared to the single substitution in the target compound .

Biological Activity

3-(2-Phenoxyethoxy)benzaldehyde is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article presents a comprehensive review of its biological activity, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a benzaldehyde group attached to a phenoxyethoxy moiety. This structure may influence its interaction with biological targets, affecting its reactivity and binding affinity.

Antimicrobial Activity

Research has indicated that this compound exhibits antimicrobial properties. A study evaluated its effectiveness against various bacterial strains, revealing significant inhibition at certain concentrations. The Minimum Inhibitory Concentration (MIC) values were determined for several pathogens, as summarized in Table 1.

Pathogen MIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

Anticancer Activity

The anticancer potential of this compound has been explored in various cancer cell lines. A notable study assessed its cytotoxic effects on human cancer cells, including breast (MCF-7), lung (A549), and colon (HCT116) cancer cells. The results are presented in Table 2.

Cell Line IC50 (µM)
MCF-715.4
A54922.8
HCT11618.6

The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest, particularly at the G2/M phase, as evidenced by flow cytometry analyses.

The biological activity of this compound may be attributed to its ability to interact with specific molecular targets within cells. Studies suggest that it may inhibit certain enzymes involved in cell proliferation and survival pathways, leading to increased apoptosis in cancer cells.

Case Studies

  • Study on Antimicrobial Properties : A recent investigation demonstrated that the compound effectively inhibited the growth of methicillin-resistant Staphylococcus aureus (MRSA), suggesting its potential as a therapeutic agent against resistant bacterial strains .
  • Cytotoxicity in Cancer Research : In vitro experiments showed that treatment with varying concentrations of this compound resulted in significant reductions in cell viability across multiple cancer cell lines. The study concluded that the compound's structural characteristics contributed to its enhanced cytotoxic effects .

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